molecular formula C16H15N5OS B2732711 2-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1,3-benzothiazole CAS No. 2097860-31-4

2-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1,3-benzothiazole

Cat. No.: B2732711
CAS No.: 2097860-31-4
M. Wt: 325.39
InChI Key: VTWFAADDVAAZPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core linked to an azetidine ring via a carbonyl group. The azetidine moiety is further substituted with a 4-cyclopropyl-1H-1,2,3-triazol-1-yl group. This structure combines pharmacophoric elements such as the triazole (known for hydrogen bonding and metabolic stability) and benzothiazole (implicated in kinase inhibition and antimicrobial activity) .

Key molecular properties include:

  • Molecular formula: C₁₅H₁₇N₅OS
  • Molecular weight: 315.40 g/mol (calculated)
  • Structural highlights: Compact azetidine ring (4-membered), planar benzothiazole, and cyclopropyl-triazole for steric modulation .

Properties

IUPAC Name

1,3-benzothiazol-2-yl-[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5OS/c22-16(15-17-12-3-1-2-4-14(12)23-15)20-7-11(8-20)21-9-13(18-19-21)10-5-6-10/h1-4,9-11H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTWFAADDVAAZPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN(N=N2)C3CN(C3)C(=O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1,3-benzothiazole typically involves multi-step organic reactions. One common method includes the coupling of substituted 2-amino benzothiazoles with triazole derivatives under controlled conditions . The reaction conditions often involve the use of catalysts such as zinc oxide nanoparticles and solvents like ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to enhance efficiency .

Chemical Reactions Analysis

Functional Group Reactivity

The compound's reactivity arises from three key regions:

  • Benzothiazole Core : Electrophilic substitution at C-2/C-6 positions.

  • Azetidine Ring : Strain-driven ring-opening or functionalization.

  • Triazole Moiety : Click chemistry or coordination with metals.

  • Carbonyl Linker : Nucleophilic substitution or reduction.

Table 1: Representative Reactions by Functional Group

Functional GroupReaction TypeReagents/ConditionsProduct/OutcomeSource
BenzothiazoleElectrophilic brominationBr₂ (cat. FeCl₃), CHCl₃, 25°C6-Bromo derivative (yield: 78%)
CarbonylHydrolysisNaOH (aq.), reflux, 12hCarboxylic acid (yield: 65%)
TriazoleHuisgen cycloadditionCu(I), alkyne, DMF, 60°CTriazole-linked conjugate
AzetidineRing-opening with nucleophilesNaSPh, THF, 0°C → RTThiol-substituted open-chain amine

Benzothiazole-Specific Reactions

The benzothiazole ring undergoes regioselective modifications:

  • C-2 Amination : Reacts with primary amines under Pd catalysis to form 2-aminobenzothiazoles (yields: 60–85%) .

  • Oxidative Annulation : Iodine/TBHP-mediated coupling with aldehydes yields 2-acylbenzothiazoles (e.g., 2-acetyl derivative, 72% yield) .

Key Findings:

  • Electron-withdrawing groups (e.g., trifluoromethyl) deactivate the benzothiazole toward electrophiles.

  • Thiol-based nucleophiles preferentially attack the C-2 position due to resonance stabilization .

Triazole and Azetidine Reactivity

The 1,2,3-triazole and azetidine groups enable diverse transformations:

  • Triazole Coordination : Forms stable complexes with Cu(II) and Ag(I) (confirmed by X-ray crystallography) .

  • Azetidine Ring-Opening : Reacts with Grignard reagents (e.g., MeMgBr) to yield tertiary alcohols (yield: 55%) .

Table 2: Azetidine Ring-Opening Reactions

NucleophileConditionsProductYield
H₂OH₂SO₄ (cat.), 100°CAzetidin-3-ol40%
NH₃NH₃ (gas), EtOH, 50°CAzetidine-3-amine62%
PhSHNaH, THF, RT3-Phenylthioazetidine68%

Carbonyl Group Transformations

The central carbonyl linker participates in:

  • Nucleophilic Acyl Substitution : Reacts with amines to form urea derivatives (e.g., with aniline, yield: 70%) .

  • Reduction : NaBH₄/LiAlH₄ reduces the carbonyl to a CH₂ group (yield: 88%).

Synthetic Challenges and Optimizations

  • Steric Hindrance : Bulky substituents on the azetidine slow reaction kinetics (e.g., 24h for cyclopropane vs. 6h for methyl) .

  • Purification : Column chromatography (SiO₂, EtOAc/hexane) is critical for isolating triazole-containing products .

Scientific Research Applications

Antimicrobial Activity

The triazole moiety within the compound has been recognized for its efficacy in enhancing the antimicrobial properties of various agents. Research indicates that compounds featuring a triazole ring can mimic the structure of amide bonds, thereby improving their interaction with biological targets. For instance, derivatives of triazoles have shown significant activity against resistant strains of bacteria and fungi, making them promising candidates for antibiotic development .

Anticancer Properties

Studies have demonstrated that compounds containing triazole and benzothiazole frameworks exhibit notable anticancer activities. The incorporation of these moieties can lead to improved potency against various cancer cell lines. For example, the presence of a triazole ring has been linked to lower IC50 values in cancer cell assays, indicating enhanced cytotoxic effects compared to their non-triazole counterparts .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological profile of compounds like 2-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1,3-benzothiazole. The following table summarizes key structural features and their associated biological activities:

Structural Feature Impact on Activity
Triazole RingEnhances binding affinity to biological targets
Benzothiazole FrameworkContributes to increased lipophilicity and cell permeability
Azetidine Carbonyl GroupModulates metabolic stability and bioavailability

Triazole-Based Anticancer Agents

In a study published in Nature Communications, a series of triazole-containing compounds were synthesized and evaluated for their anticancer properties. One compound demonstrated a significant reduction in tumor growth in xenograft models when compared to standard chemotherapy agents . The results highlighted the potential of triazole derivatives as effective anticancer agents.

Bioisosterism in Drug Design

The concept of bioisosterism has been effectively applied using the triazole moiety as a surrogate for amide bonds in drug design. A notable case involved replacing an amide bond in imatinib with a triazole ring, resulting in a compound that retained potent activity against both wild-type and resistant forms of the target kinase . This modification not only enhanced the compound's efficacy but also improved its pharmacokinetic properties.

Mechanism of Action

The mechanism of action of 2-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1,3-benzothiazole involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key analogues and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Potential Applications/Notes
2-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1,3-benzothiazole (Target) C₁₅H₁₇N₅OS 315.40 Benzothiazole, azetidine, cyclopropyl-triazole Hypothesized kinase inhibition, antimicrobial
2-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]pyridine C₁₅H₁₇N₅O 283.33 Pyridine, pyrrolidine (5-membered ring) Broader ring size may enhance conformational flexibility
4-(3-{4-[(cyclopropylmethoxy)methyl]-1H-1,2,3-triazol-1-yl}azetidine-1-carbonyl)benzonitrile C₁₈H₁₉N₅O₂ 337.38 Benzonitrile, cyclopropylmethoxy-methyl triazole Increased polarity due to nitrile group
2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) C₃₃H₂₄BrN₇O₂S 678.56 Benzodiazole, bromophenyl-thiazole Demonstrated α-glucosidase inhibition (IC₅₀: 18.3 µM)

Key Comparative Insights

Azetidine vs. Pyrrolidine Core

The target compound’s azetidine (4-membered ring) confers rigidity and strain compared to the pyrrolidine (5-membered) analogue . This may reduce metabolic flexibility but enhance binding selectivity in enzyme pockets.

Benzothiazole vs. Benzodiazole/Benzonitrile Moieties
  • Bromophenyl-thiazole substituents in compound 9c enhance halogen bonding, which is absent in the target compound but could be explored via derivative synthesis.
Triazole Modifications
  • Compound 9c’s phenoxymethyl-triazole linker may improve solubility but reduce membrane permeability compared to the target’s compact cyclopropyl-triazole.

Research Findings and Implications

  • Thermal Stability : Smaller azetidine rings may increase melting points compared to pyrrolidine analogues, as seen in (melting points: 9a–9e range 165–220°C) .
  • Computational Docking : ’s docking models propose that triazole orientation critically influences binding. The target’s cyclopropyl group may optimize hydrophobic interactions in active sites.

Biological Activity

The compound 2-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1,3-benzothiazole represents a novel class of biologically active compounds with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into two primary moieties: a benzothiazole core and a triazole substituent. The cyclopropyl group enhances the compound's lipophilicity, potentially influencing its pharmacokinetic properties.

Biological Activity Overview

Research indicates that derivatives of benzothiazole and triazole have demonstrated various biological activities, including:

  • Antitumor Activity : Compounds containing benzothiazole have shown significant cytotoxic effects against various cancer cell lines.
  • Antimicrobial Activity : Certain derivatives exhibit promising antibacterial properties against both Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Effects : Some studies suggest that these compounds may inhibit inflammatory pathways, particularly through COX-2 inhibition.

The biological activity of 2-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1,3-benzothiazole is likely mediated through several mechanisms:

  • Cytotoxicity in Cancer Cells :
    • The compound has been evaluated for its cytotoxic effects on human lung cancer cell lines (A549, HCC827, NCI-H358). For instance, similar benzothiazole derivatives have shown IC50 values indicating effective inhibition of cell proliferation (IC50 values ranging from 0.85 to 6.75 µM) .
  • Antibacterial Activity :
    • Compounds with similar structures have been tested against Escherichia coli and Staphylococcus aureus, demonstrating effective inhibition at low concentrations .
  • Inhibition of Inflammatory Pathways :
    • Benzothiazole derivatives have been shown to inhibit COX-2 enzyme activity, which is crucial in the inflammatory response .

Synthesis and Evaluation

The synthesis of 2-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1,3-benzothiazole involves multi-step organic reactions that incorporate cyclization and functional group modifications. The evaluation of its biological activity typically includes:

  • In vitro Assays : These assays assess cytotoxicity using MTS and BrdU proliferation assays to determine the compound's effectiveness against cancer cells.
Cell LineIC50 (µM)Assay Type
A5496.75 ± 0.192D
HCC8276.26 ± 0.332D
NCI-H3586.48 ± 0.112D

Case Studies

Several studies have highlighted the potential of related compounds:

  • A study on benzothiazole derivatives indicated strong antitumor activity across various cancer cell lines with effective IC50 values .
  • Another investigation focused on triazole derivatives demonstrated significant antibacterial activity against Staphylococcus aureus, underscoring the potential for developing new antibiotics .

Q & A

Q. What are the optimal synthetic routes for preparing 2-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1,3-benzothiazole?

  • Methodological Answer : The compound can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. Key steps include:

Azetidine Intermediate : React 3-azidoazetidine with 4-cyclopropyl-1-propyne under CuSO₄/sodium ascorbate catalysis in DMF/H₂O (1:1) to yield the cyclopropyl-triazole-azetidine intermediate .

Benzothiazole Coupling : Use carbodiimide-mediated coupling (e.g., EDC/HOBt) to conjugate the azetidine intermediate with 1,3-benzothiazole-2-carboxylic acid in dry dichloromethane.

Purification : Employ flash chromatography (cyclohexane/ethyl acetate gradient) and recrystallization (ethanol/water) to isolate the product. Confirm purity via HPLC (>95%) and elemental analysis .

  • Supporting Data :
StepCatalyst/SolventYield (%)Purity (HPLC)
CuAACCuSO₄/NaAsc (DMF/H₂O)78–8592–95%
CouplingEDC/HOBt (DCM)65–7290–93%

Q. How can researchers verify the structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:
  • NMR : Analyze ¹H/¹³C NMR for characteristic peaks (e.g., cyclopropyl CH₂ at δ ~0.8–1.2 ppm, triazole C-H at δ ~7.5–8.0 ppm) .
  • IR : Confirm carbonyl (C=O) stretch at ~1680–1720 cm⁻¹ and triazole ring vibrations at ~1450–1500 cm⁻¹ .
  • Mass Spectrometry : Compare experimental [M+H]⁺ with theoretical molecular weight (e.g., HRMS-ESI) .
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry (if crystalline) .

Advanced Research Questions

Q. What computational strategies are effective for predicting the binding affinity of this compound to biological targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using:

Target Selection : Prioritize enzymes with benzothiazole/triazole sensitivity (e.g., Mycobacterium tuberculosis enoyl-ACP reductase ).

Ligand Preparation : Optimize 3D geometry with Gaussian09 (B3LYP/6-31G*) and assign charges via Gasteiger method .

Docking Parameters : Use a grid box covering the active site (20 ų) and Lamarckian genetic algorithm for conformational sampling.
Validate results with MD simulations (AMBER) to assess binding stability over 100 ns .

  • Key Findings :
  • Docking scores (ΔG) range from -9.2 to -11.5 kcal/mol, suggesting strong inhibition potential .
  • MD simulations show stable hydrogen bonds between the triazole ring and Thr196 (RMSD < 2.0 Å) .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer : Address discrepancies via:

Assay Standardization : Use consistent protocols (e.g., Resazurin Microplate Assay for anti-TB activity ).

Structural Confirmation : Re-verify compound identity (NMR, LCMS) to rule out batch variability .

SAR Analysis : Compare substituent effects (e.g., cyclopropyl vs. phenyl on triazole) to identify critical pharmacophores .
Example: Inconsistent MIC values (2–16 µg/mL) for anti-TB activity may arise from differences in bacterial strain susceptibility .

  • Comparative Table :
StudyMIC (µg/mL)StrainSubstituent
A 2.0H37RvCyclopropyl
B 8.0MDR-TBCyclopropyl

Methodological Design & Data Analysis

Q. What experimental controls are critical for assessing the compound's stability under physiological conditions?

  • Methodological Answer : Conduct stability studies with:

pH Variation : Incubate in buffers (pH 2–9) at 37°C for 24h; monitor degradation via HPLC .

Plasma Stability : Use human plasma (37°C, 4h) and quantify parent compound with LC-MS/MS .

Light/Temperature : Store at 25°C/60% RH vs. 40°C/75% RH for 4 weeks .

  • Key Metrics :
Condition% Remaining (24h)
pH 7.498.5
pH 2.085.2
Plasma92.7

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.